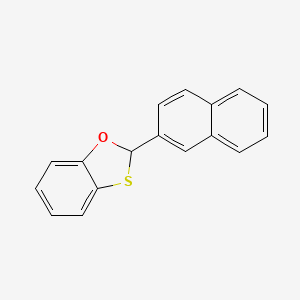
1,3-Benzoxathiole, 2-(2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(naphthalen-2-yl)benzo[d][1,3]oxathiole is a heterocyclic compound that features a naphthalene ring fused to a benzo[d][1,3]oxathiole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yl)benzo[d][1,3]oxathiole can be achieved through several methods. One common approach involves the cyclization of aromatic 1,5-enynes using a gold(I)-catalyzed 6-endo-dig cyclization reaction . This method provides a high yield and regioselectivity, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for 2-(naphthalen-2-yl)benzo[d][1,3]oxathiole are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective catalysts, would apply. The gold(I)-catalyzed cyclization method mentioned above could be adapted for industrial use with appropriate scaling and process optimization.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yl)benzo[d][1,3]oxathiole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiole moiety to a thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(naphthalen-2-yl)benzo[d][1,3]oxathiole has several applications in scientific research:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential as atypical antipsychotic agents due to their activity as dopamine D2 and serotonin 5-HT2 antagonists.
Materials Science: The unique structural properties of this compound make it a candidate for use in organic electronics and fluorescent imaging.
Biological Studies: Its ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yl)benzo[d][1,3]oxathiole involves its interaction with specific molecular targets. For example, its antipsychotic activity is attributed to its ability to antagonize dopamine D2 and serotonin 5-HT2 receptors . The compound’s structural features allow it to bind to these receptors, inhibiting their activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]oxathiol-2-ones: These compounds share the oxathiole moiety but differ in their substitution patterns and biological activities.
Naphthalen-2-yl derivatives: Compounds with similar naphthalene structures but different functional groups can exhibit varying chemical and biological properties.
Uniqueness
2-(naphthalen-2-yl)benzo[d][1,3]oxathiole is unique due to its specific combination of a naphthalene ring and an oxathiole moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
55148-87-3 |
|---|---|
Molecular Formula |
C17H12OS |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-naphthalen-2-yl-1,3-benzoxathiole |
InChI |
InChI=1S/C17H12OS/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-11,17H |
InChI Key |
JUMYOORWAWGOQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3OC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)

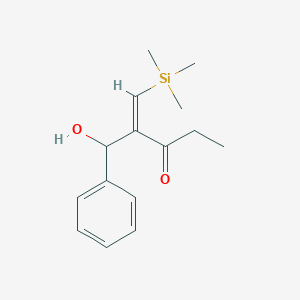
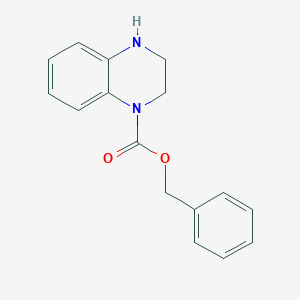
![4-Phenyl-2h-benzo[h]chromene](/img/structure/B15065557.png)
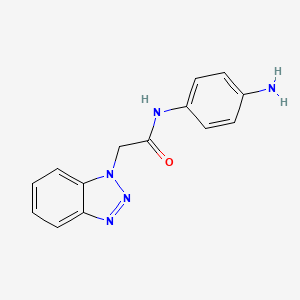
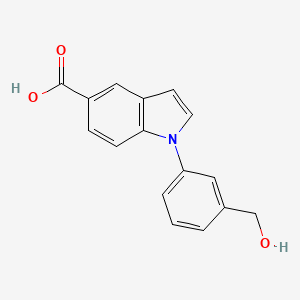
![(3-Methyl-1,4-dioxaspiro[4.4]nonan-3-yl) benzoate](/img/structure/B15065568.png)
![7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15065569.png)
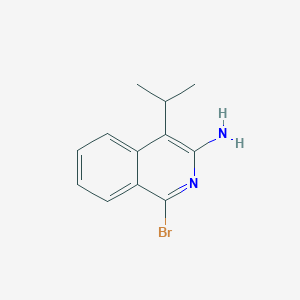
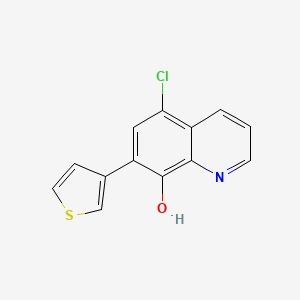
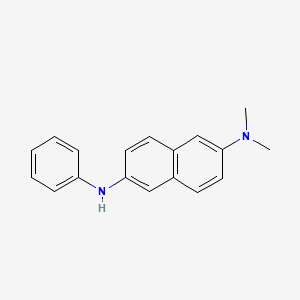
![tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065609.png)
![1-Azaspiro[4.5]decane-2,8-dione oxalate](/img/structure/B15065617.png)
